6-Chloro-2-fluoro-3-methylaniline
Overview
Description
6-Chloro-2-fluoro-3-methylaniline is a chemical compound with the molecular formula C7H7ClFN . It has a molecular weight of 159.59 . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with chlorine (Cl), fluorine (F), and a methylamine (NH2) group attached to it . The exact positions of these groups on the benzene ring give the compound its unique properties.Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 159.59 . The compound should be stored in a dark place, under an inert atmosphere .Scientific Research Applications
Chemical Synthesis and Analysis
- Regioisomer Synthesis : The chlorination of related compounds, like 3-fluoro-2-methylaniline, has led to major regioisomers whose structures were determined by X-ray crystallography, highlighting its utility in producing specific regioisomers for further study or application in synthesis (Mayes et al., 2008).
- Nucleotide Probes : It has been used to synthesize nucleotide probes with high-affinity and specificity for hybridization, indicating its potential in biochemical and genetic analysis (Aro-Heinilä et al., 2019).
Material Science and Engineering
- Vibrational Spectroscopy Studies : The compound has been the subject of detailed vibrational spectroscopy studies, aiding in the understanding of molecular vibrations and structure (Karabacak et al., 2008). Similar studies have provided insights into the effects of chlorine and methyl groups on vibrational modes (Arjunan & Mohan, 2009).
Pharmaceutical and Biological Research
- Antioxidant Activities : Novel compounds synthesized from related chloro-methylanilines have shown promising antioxidant activities, suggesting potential applications in pharmaceuticals or as dietary supplements (Topçu et al., 2021).
- HIV Treatment Research : The synthesis of key intermediates towards phosphoindole inhibitors of HIV non-nucleoside reverse transcriptase from similar compounds highlights its potential in the development of new treatments (Mayes et al., 2010).
Environmental Science
- Biofilm Monitoring : Natural fluorescence methods, leveraging compounds like 3-chloro-4-methylaniline, have been explored for monitoring biofilm processes in environmental engineering, showing the versatility of chloro-methylaniline derivatives in environmental monitoring (Wolf et al., 2003).
Safety and Hazards
6-Chloro-2-fluoro-3-methylaniline is considered hazardous. It can cause skin irritation and serious eye irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray and using it only outdoors or in a well-ventilated area .
Mechanism of Action
Mode of Action
The mode of action of 6-Chloro-2-fluoro-3-methylaniline is not well-understood at this time. As a derivative of aniline, it may share some of the same interactions with biological molecules. Aniline derivatives are known to undergo various reactions such as nitration, conversion from the nitro group to an amine, and bromination . These reactions could potentially alter the function of target proteins or enzymes, leading to changes in cellular processes.
Pharmacokinetics
It is known that the compound is a liquid at room temperature , which could influence its absorption and distribution in the body. The compound’s molecular weight is 159.59 , which could also impact its pharmacokinetic properties.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound should be stored in a dark place under an inert atmosphere at room temperature to maintain its stability . Additionally, safety precautions indicate that exposure to the compound should be minimized to prevent potential health hazards .
Properties
IUPAC Name |
6-chloro-2-fluoro-3-methylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClFN/c1-4-2-3-5(8)7(10)6(4)9/h2-3H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXHIYPYDZBWKFU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)Cl)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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